Ethyl 2-(4-methoxy-2-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO5. It is a derivative of phenylacetate and contains both methoxy and nitro functional groups on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate can be synthesized through a multi-step process. One common method involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-2-nitroacetophenone. This intermediate is then subjected to a condensation reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: Ethyl 2-(4-methoxy-2-aminophenyl)acetate.
Oxidation: Ethyl 2-(4-hydroxy-2-nitrophenyl)acetate.
Substitution: Ethyl 2-(4-methoxy-2-bromophenyl)acetate.
Scientific Research Applications
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxy-2-nitrophenyl)acetate depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-methoxy-2-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Ethyl 2-(4-hydroxy-2-nitrophenyl)acetate: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Ethyl 2-(4-methoxy-2-bromophenyl)acetate:
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.
Biological Activity
Ethyl 2-(4-methoxy-2-nitrophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₃O₄
- Molecular Weight : 239.24 g/mol
- Melting Point : Not specified in the sources, but related compounds typically exhibit melting points ranging from 130°C to 180°C.
The biological activity of this compound is believed to involve interaction with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties similar to other nitrophenyl derivatives .
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory activity, which is common among compounds containing methoxy and nitro groups.
Antibacterial Activity
Research into the antibacterial properties of this compound indicates promising results against various bacterial strains. Comparative studies with similar compounds have shown that modifications in the structure can significantly affect antibacterial efficacy. For instance:
- Comparison with Lincomycin Derivatives : In a study involving lincomycin derivatives, compounds structurally related to this compound demonstrated improved antibacterial activities against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes .
Compound | Activity Against S. pneumoniae | Activity Against S. pyogenes |
---|---|---|
This compound | Moderate | Moderate |
Lincomycin Derivative (7a) | Improved | Improved |
Lincomycin Derivative (7c) | Potent | Potent |
Synthesis and Chemical Reactions
This compound can be synthesized through various methods, including:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Oxidation : The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
- Substitution Reactions : Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
Case Study 1: Antibacterial Efficacy
In a comparative study examining various nitrophenyl derivatives, this compound was tested against standard bacterial strains. Results indicated that while it exhibited moderate antibacterial activity, structural modifications could enhance its efficacy against resistant strains.
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory potential of similar compounds highlighted that derivatives with methoxy and nitro substituents showed promising results in reducing inflammation markers in vitro. Further research is needed to explore the specific pathways involved in this compound's action.
Properties
IUPAC Name |
ethyl 2-(4-methoxy-2-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)6-8-4-5-9(16-2)7-10(8)12(14)15/h4-5,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGHEKVWFIVDMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699846 |
Source
|
Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108274-39-1 |
Source
|
Record name | Ethyl (4-methoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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